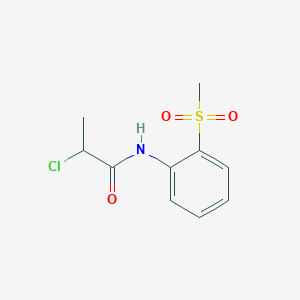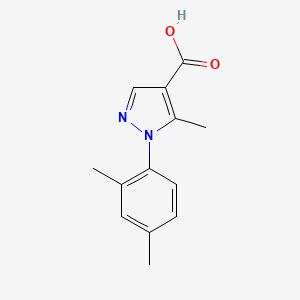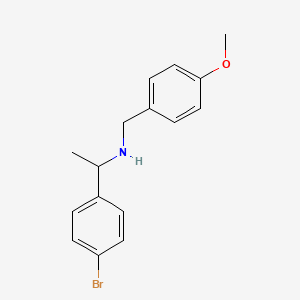
2-(2,3-Dimethylphenoxy)propanoyl chloride
Overview
Description
2-(2,3-Dimethylphenoxy)propanoyl chloride is a chemical compound used in scientific research . It has a molecular weight of 212.68 and a molecular formula of C11H13ClO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a colorless fuming liquid with a pungent odor . It reacts with water . Its melting point is -56°C, and its boiling point is 105°C . The density is 0.979 g/cm3 at 20°C . The vapor pressure is 100 at 20°C, and the refractive index is 1.4139 at 20°C .Scientific Research Applications
Potential Antidepressant Agents : Research has indicated the effectiveness of compounds similar to 2-(2,3-Dimethylphenoxy)propanoyl chloride in acting as potential antidepressant agents. The study showed that some of these compounds, due to their good activity in biochemical and pharmacological animal models of depression, are considered for further evaluation (Clark et al., 1979).
Synthesis of Pharmaceuticals : Another application is in the synthesis of pharmaceuticals. For example, Gemfibrozil, a drug used for the prevention and treatment of atherosclerosis, involves a synthesis process that includes a reaction with 2,5-dimethyl-5-phenol, leading to the production of 3-(2,5-dimethylphenoxy)propyl chloride (Glushkov et al., 1995).
Effects on Potassium Current in Cardiac Cells : There's research on the effects of DDPH, a compound related to this compound, on the delayed rectifier potassium current in guinea pig ventricular myocytes. This research provides insights into the potential cardiac applications of similar compounds (Zhong et al., 2002).
Blood Pressure and Heart Rate Reduction : A study on Compound 6890, which shares structural similarities, has shown its ability to lower blood pressure and reduce heart rate in laboratory animals (Mclean et al., 1960).
PPARalpha/gamma Agonists : The development of 2-aryloxy-3-phenyl-propanoic acids, by incorporating a linker into the diphenyl system, has led to the identification of new ligands with improved potency for PPARalpha and PPARgamma, which are important for the development of drugs targeting metabolic disorders (Fracchiolla et al., 2009).
Safety and Hazards
This compound is for research use only and is not intended for diagnostic or therapeutic use . It is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRNLFAIOSJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine](/img/structure/B1451869.png)



![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)






![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)
